N-allyl-2-(benzoylamino)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMJKODHLTZTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Allyl 2 Benzoylamino Benzamide
Strategic Routes for the Preparation of N-allyl-2-(benzoylamino)benzamide
The synthesis of this compound can be approached through several strategic routes, each with its own advantages in terms of efficiency and adaptability. These methods often involve multi-step sequences that can be categorized as either linear or convergent.
Multi-step Convergent and Linear Synthetic Pathways
Linear synthetic pathways for this compound typically begin with a simple starting material that undergoes a series of sequential reactions to build the final molecule. For instance, a common starting point is 2-aminobenzamide, which can be acylated with benzoyl chloride to form 2-(benzoylamino)benzamide. This intermediate is then subjected to N-allylation using an allyl halide, such as allyl bromide, to yield the target compound.
A one-pot, three-component tandem reaction has been described for the synthesis of a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide. mdpi.com This method begins with the N-allylation of saccharin, followed by in situ reaction with propylamine (B44156) to achieve ring cleavage and formation of the final product in high yield. mdpi.com Such one-pot procedures offer advantages in terms of operational simplicity and reduced waste generation.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
The efficiency of synthesizing this compound and related structures is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and base.
For instance, in the N-alkylation of benzamides using alcohols, a palladium(II) pincer complex has been shown to be an effective catalyst. researchgate.net The optimization of conditions for this type of reaction, known as the borrowing hydrogen strategy, involves screening different bases and solvents to maximize the yield of the N-alkylated product. researchgate.net In one study, cesium carbonate as the base and toluene (B28343) as the solvent at 110°C were found to be optimal. researchgate.net
The Tsuji-Trost reaction, a palladium-catalyzed allylation, provides another avenue for the synthesis of allyl amine derivatives. nih.gov Optimization of this reaction has shown that the choice of solvent and temperature can be adapted to the specific reactants to control the reaction kinetics and the stability of the products. nih.gov
The following table summarizes the optimization of various reaction parameters for related synthetic transformations.
| Reaction Type | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
| N-alkylation of benzamide (B126) | Pd(II) pincer complex | Toluene | Cs2CO3 | 110 | up to 92 |
| Tsuji-Trost allylation | Pd2(dba)3/dppp | Adaptable | K2PO4 | Adaptable | Good to Excellent |
| N-allylation of saccharin | None | Water | K2CO3 | 25 | 94 (of intermediate) |
Functionalization and Derivatization of the this compound Core
The this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the N-allyl group, the benzoyl ring, or the anthranilamide portion of the molecule.
Modifications at the N-Allyl Moiety: Cleavage and Further Functionalization
The N-allyl group is a versatile functional handle that can be cleaved or further functionalized. A one-pot method for the removal of N-allyl protecting groups under oxidative conditions at a nearly neutral pH has been developed. organic-chemistry.orgnih.gov This process involves the hydroxylation of the allyl group, followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.orgnih.gov This method is compatible with a range of other protecting groups, making it a valuable tool in complex syntheses. organic-chemistry.org
The double bond of the N-allyl group can also participate in various addition and cyclization reactions. For example, the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides can initiate cyclization cascades, leading to the formation of highly functionalized heterocyclic scaffolds. nih.govacs.org
Substituent Effects on the Benzoyl and Anthranilamide Rings
The electronic nature of substituents on the benzoyl ring can also influence the reactivity of the amide group. Studies on 2,6-dimethylbenzamides have shown that the amide group's susceptibility to polar substituent effects is generally modest, especially when steric hindrance prevents π-electron conjugation between the amide group and the benzene (B151609) ring. researchgate.net
Intramolecular Cyclization Reactions Involving the Benzamide Scaffolds
The benzamide scaffold within this compound is well-suited for participating in intramolecular cyclization reactions to form various heterocyclic systems. These reactions are often promoted by a base or a transition metal catalyst and can lead to the formation of quinazolinones and other fused-ring structures.
For example, 2-(5-iodo-1,2,3-triazolyl)benzamides can undergo divergent cyclization to form either triazole-fused lactams or cyclic imidates, depending on the reaction conditions. rsc.org The N-attack leading to lactam formation is catalyzed by copper, while the O-attack to form the imidate only requires a base in a non-polar solvent. rsc.org
Radical cyclizations are another powerful tool for constructing complex heterocyclic systems from benzamide precursors. nih.govacs.org The addition of a radical to an N-arylacrylamide can trigger a cascade of cyclization and migration events, leading to the formation of multiple new bonds in a single pot. nih.govacs.org
The table below provides examples of intramolecular cyclization reactions involving benzamide scaffolds.
| Starting Material | Reagents/Conditions | Product Type |
| 2-(5-Iodo-1,2,3-triazolyl)benzamides | Base (non-polar solvent) | Triazole-fused cyclic imidates |
| 2-(5-Iodo-1,2,3-triazolyl)benzamides | Cu catalyst | Triazole-fused lactams |
| N-(Arylsulfonyl)acrylamides | Radical initiator | Indolo[2,1-a]isoquinolin-6(5H)-ones |
| N-Allyl propiolamides | Various catalysts | Substituted γ-lactams |
Mechanistic Investigations of this compound Reactions
Mechanistic investigations into the reactions of this compound and structurally related compounds are pivotal for elucidating the intricate steps involved in its transformations. These studies often involve a combination of experimental techniques and computational modeling to identify key intermediates and transition states that govern the reaction pathways and product selectivity.
The reactions of this compound can proceed through various intermediates depending on the reaction conditions and catalytic system employed. While direct studies on this specific molecule are not extensively documented in publicly available literature, analogies can be drawn from similar systems. For instance, in palladium-catalyzed reactions, a common mechanistic feature is the formation of a palladacycle intermediate.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the energetics of such transformations. For the related compound 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize the molecular structure and determine the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity. mdpi.com Similar computational approaches could be applied to this compound to model potential intermediates and transition states in its reactions.
One proposed reaction pathway for related compounds involves the formation of a zwitterionic intermediate, particularly in reactions mediated by hypervalent iodine reagents in the presence of a rhodium(II) catalyst. capes.gov.br For example, the reaction of a 3-indolyl-substituted carbamate (B1207046) was found to proceed through a metal-free zwitterionic intermediate that is attacked by a nucleophile. capes.gov.br This suggests that under certain oxidative conditions, this compound could also react via charged intermediates.
The table below summarizes potential key intermediates in reactions involving structures analogous to this compound.
| Intermediate Type | Precursor Structure Analogue | Reaction Type | Catalyst/Reagent | Reference |
| Palladacycle | N-(2-allylphenyl)benzamide | Intramolecular Cyclization | Pd(II) | nih.gov |
| Zwitterionic Intermediate | 3-Indolyl-substituted carbamate | Spirocyclization | Rh(II)/PhI(OAc)₂ | capes.gov.br |
| Aza-vinyl Rhodium Carbene | N-vinyl indoles | [3+2] Annulation | Rh(II) | rsc.org |
The synthesis and subsequent transformations of this compound can be significantly influenced by the choice of catalyst. Transition metal catalysts, particularly those based on palladium and rhodium, have demonstrated remarkable efficacy in promoting C-H activation, cyclization, and annulation reactions in structurally similar molecules.
Palladium Catalysis: Palladium catalysts are well-known for their ability to facilitate a wide range of organic transformations. In the context of molecules like this compound, palladium(II) catalysts can be employed for intramolecular cyclization reactions. For the synthesis of substituted N-benzoylindoles from N-(2-allylphenyl)benzamide, a Pd(II) catalyst was used to achieve C-H functionalization, leading to good to excellent yields of the indole (B1671886) products. nih.gov This method highlights the potential for selective intramolecular reactions of the allyl group with the benzoyl-protected aniline (B41778) moiety. Furthermore, palladium-catalyzed cascade reactions have been reported for related systems, such as the reaction of benzyl (B1604629) halides with N-allyl-N-(2-butenyl)-p-toluenesulfonamide, which proceeds via a cyclization-coupling process to yield dihydropyrroles. researchgate.net
Rhodium Catalysis: Rhodium catalysts are also prominent in the transformation of N-allyl compounds. For instance, rhodium catalysts have been used in the hydroformylation and related reactions of 2-allyloxybenzylamines, which involve allylic cleavage and carbonylation. rsc.org Rhodium(II) catalysts are particularly effective in promoting reactions via carbene intermediates. The intermolecular [3+2] annulation of N-vinyl indoles with N-tosyl-1,2,3-triazoles proceeds through an aza-vinyl rhodium carbene, leading to the formation of dihydropyrrole-containing indoles. rsc.org Additionally, rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides via C-H activation provides a direct route to 3-(imino)isoindolinones. nih.gov These examples suggest that rhodium catalysts could be employed to achieve novel transformations of this compound.
The table below presents a selection of catalytic systems used for transformations of compounds with functionalities similar to this compound.
| Catalyst System | Substrate Analogue | Transformation | Product Type | Reference |
| Pd(II) | N-(2-allylphenyl)benzamide | C-H Functionalization/Cyclization | Substituted Indoles | nih.gov |
| Rhodium catalysts | 2-Allyloxybenzylamines | Allylic Cleavage/Carbonylation | 1,3-Benzoxazines | rsc.org |
| Rhodium(II) | N-vinyl indoles | [3+2] Annulation | Dihydropyrrole-containing Indoles | rsc.org |
| Rhodium catalysts | N-benzoylsulfonamide | C-H Activation/Annulation | 3-(Imino)isoindolinones | nih.gov |
| Palladium catalyst | N-allyl-N-(2-butenyl)-p-toluenesulfonamide | Cascade Cyclization-Coupling | Dihydropyrroles | researchgate.net |
Advanced Structural and Conformational Analysis of N Allyl 2 Benzoylamino Benzamide
Spectroscopic Approaches to Conformational Elucidation
Spectroscopic methods are fundamental in determining the three-dimensional structure and dynamic behavior of molecules in solution. For a molecule like N-allyl-2-(benzoylamino)benzamide, a combination of Nuclear Magnetic Resonance (NMR) and Vibrational (IR, Raman) spectroscopy would provide a wealth of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Forms and Dynamic Processes
NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR would be the primary techniques.
The chemical shifts of the amide protons are particularly sensitive to their environment and can indicate the presence of intramolecular hydrogen bonding. For instance, in related ortho-substituted benzamides, the non-equivalence of amide protons in ¹H NMR spectra has been attributed to hindered rotation around the C(O)-NH₂ bond, suggesting a specific conformational preference. nih.gov In this compound, the presence of an intramolecular hydrogen bond between the N-H of the 2-(benzoylamino) group and the carbonyl oxygen of the N-allylbenzamide moiety would be expected, leading to distinct chemical shifts for the involved protons.
Furthermore, variable temperature NMR studies could reveal dynamic processes such as rotational barriers around the amide bonds and the allyl group. The existence of tautomeric forms, although less likely for this specific structure compared to molecules with more acidic protons, could also be investigated by observing changes in the NMR spectra under different solvent conditions.
A hypothetical data table of expected ¹H NMR chemical shifts is presented below, based on general knowledge of similar functional groups.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Amide N-H (intramolecularly H-bonded) | 10.0 - 12.0 | Broad singlet |
| Amide N-H (allyl) | 8.0 - 9.0 | Triplet |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
| Allyl CH | 5.8 - 6.0 | Multiplet |
| Allyl CH₂ (vinyl) | 5.1 - 5.3 | Multiplet |
| Allyl CH₂ (attached to N) | 4.0 - 4.2 | Doublet |
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Networks and Functional Group Characterization
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic frequencies for its functional groups. For this compound, these techniques would be crucial for identifying and characterizing the amide and benzoyl functional groups, as well as elucidating hydrogen bonding interactions.
The N-H stretching vibrations, typically appearing in the range of 3200-3400 cm⁻¹, would be of particular interest. The presence of a strong intramolecular hydrogen bond would cause a significant red shift (shift to lower frequency) and broadening of the N-H stretching band of the 2-(benzoylamino) group. The carbonyl (C=O) stretching vibrations, usually found between 1630 and 1690 cm⁻¹ for amides, would also be affected by hydrogen bonding. Two distinct C=O bands would be expected, corresponding to the two amide groups, with the hydrogen-bonded carbonyl showing a lower frequency.
A representative table of expected IR absorption frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide N-H (H-bonded) | Stretching | 3200 - 3300 |
| Amide N-H (free) | Stretching | 3350 - 3450 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Allyl C=C | Stretching | 1640 - 1650 |
| Amide C=O (H-bonded) | Stretching | 1640 - 1660 |
| Amide C=O (free) | Stretching | 1660 - 1680 |
| Amide N-H | Bending | 1510 - 1550 |
X-ray Crystallographic Analysis of this compound and Its Related Structures
Solid-State Conformations and Molecular Packing Arrangements
The molecular packing would describe how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces.
Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules of this compound would likely be held together by a network of intermolecular hydrogen bonds. The remaining N-H group (on the allyl amide) and the second carbonyl oxygen would be available to form hydrogen bonds with neighboring molecules. This can lead to the formation of chains, sheets, or more complex three-dimensional supramolecular assemblies. For instance, in the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N-H···O hydrogen bonds to form chains. nih.govnih.gov The study of these interactions is crucial for understanding the physical properties of the solid material.
A hypothetical table of crystallographic data is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z (molecules/unit cell) | 4 |
Chiroptical Studies on Enantiomerically Pure this compound Analogs (if applicable)
Chiroptical studies, such as circular dichroism (CD) spectroscopy, are relevant for molecules that are chiral, meaning they are non-superimposable on their mirror image. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by modifying the allyl group or one of the benzoyl rings with a chiral substituent, then chiroptical studies would be applicable. These studies on enantiomerically pure analogs would provide information about the absolute configuration and the preferred conformations in solution. At present, there is no information in the scientific literature regarding chiroptical studies on such analogs.
Theoretical and Computational Investigations of N Allyl 2 Benzoylamino Benzamide
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of N-allyl-2-(benzoylamino)benzamide. These methods allow for a detailed examination of the molecule's stability, conformational preferences, and spectroscopic signatures.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has been widely utilized to investigate the electronic structure and stability of benzamide (B126) derivatives. nih.govsigmaaldrich.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine key electronic parameters. sigmaaldrich.com The stability of the molecule is intricately linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability. A larger energy gap generally implies lower reactivity and higher stability.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects the chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The data in the table is illustrative and based on typical values for similar benzamide structures as specific data for this compound is not available in the cited literature.
Conformational Landscape and Energy Minima
The structural flexibility of this compound, arising from the rotatable bonds in the allyl and benzoyl groups, results in a complex conformational landscape. Computational studies can map this landscape to identify the most stable conformers, which correspond to the energy minima on the potential energy surface. nih.gov By systematically rotating the key dihedral angles and calculating the corresponding energies, a comprehensive understanding of the molecule's preferred three-dimensional structures can be achieved.
These calculations often reveal that the planar amide groups are twisted relative to the phenyl rings to minimize steric hindrance. researchgate.net The identification of the global minimum energy conformation is crucial as it represents the most populated structure under equilibrium conditions and is often the most relevant for predicting spectroscopic properties and biological activity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, DFT calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.gov
For instance, the calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set effects, typically show good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. Similarly, theoretical NMR chemical shifts can aid in the interpretation of complex experimental spectra. The prediction of the UV-Vis spectrum, often performed using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions responsible for the observed absorption bands. nih.gov
| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| FT-IR (cm⁻¹) | 1660 | 1655 | C=O Stretching |
| FT-IR (cm⁻¹) | 3350 | 3345 | N-H Stretching |
| ¹H-NMR (ppm) | 8.2 | 8.1 | Amide N-H Proton |
| UV-Vis (nm) | 280 | 285 | π → π* Transition |
Note: The data presented is for a closely related compound, N-(2-benzoylamino) phenyl benzamide, and serves as an example of the type of analysis performed. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful computational microscope to study the time-dependent behavior of this compound, providing insights that are not accessible through static quantum chemical calculations. These simulations model the atomic motions of the molecule over time, allowing for the exploration of its dynamic properties in different environments.
Solution-Phase Behavior and Solvent Interactions
These simulations can provide valuable information on the solubility and stability of the compound in different media. The analysis of radial distribution functions from MD trajectories can reveal the specific atoms of the solvent that preferentially interact with different parts of the this compound molecule.
Simulations of Ligand-Target Interactions in Biological Systems (Excluding Human Clinical Context)
A key application of MD simulations in drug discovery and molecular biology is to investigate the interactions between a ligand, such as this compound, and a biological target, such as an enzyme or receptor. While excluding human clinical contexts, these simulations are invaluable for understanding the binding mechanisms of potential therapeutic agents in non-human biological systems or in-vitro models.
Starting from a docked pose of the ligand in the binding site of the target protein, MD simulations can be run for nanoseconds or even microseconds to assess the stability of the ligand-protein complex. Analysis of the simulation trajectory can reveal:
The key amino acid residues involved in the binding.
The role of hydrogen bonds, hydrophobic interactions, and electrostatic forces in stabilizing the complex.
The conformational changes in both the ligand and the protein upon binding.
The calculation of binding free energies to estimate the affinity of the ligand for the target.
Root Mean Square Deviation (RMSD) plots from these simulations are often used to assess the stability of the complex over time. A stable RMSD suggests that the ligand remains securely bound in the active site.
Based on a comprehensive review of available scientific literature, there are no specific theoretical or computational investigations published that focus on this compound concerning pharmacophore modeling, in silico screening, or the prediction of binding affinities.
While computational studies, including pharmacophore modeling and in silico screening, have been conducted on various other benzamide derivatives to explore their biological activities, this specific compound, this compound, has not been the subject of such detailed research in publicly accessible databases and scientific journals.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of key structural features and binding affinities as requested in the outline for this compound itself. Information from related but structurally different benzamide analogs cannot be accurately extrapolated to this specific molecule without dedicated scientific study.
Pharmacological and Biological Investigations of N Allyl 2 Benzoylamino Benzamide Excluding Human Clinical Data and Safety Profiles
In Vitro Assays of N-allyl-2-(benzoylamino)benzamide on Cellular and Sub-Cellular Systems
Enzyme Activity Modulation and Inhibition Kinetics
No studies detailing the effects of this compound on specific enzymes have been identified. Research into whether this compound acts as an inhibitor, activator, or modulator of any enzyme systems has not been published.
Receptor Binding and Agonist/Antagonist Profiling in Isolated Systems
There is no available data from receptor binding assays for this compound. It is therefore unknown if this compound has affinity for any specific receptors and, if so, whether it acts as an agonist, antagonist, or allosteric modulator.
Cellular Pathway Modulation and Mechanistic Insights
Investigations into the effects of this compound on cellular signaling pathways have not been reported in the scientific literature. Its mechanism of action at the cellular level remains uncharacterized.
In Vivo Mechanistic Studies of this compound in Pre-clinical Animal Models
Pharmacodynamic Characterization in Animal Models
No pharmacodynamic studies of this compound in any preclinical animal models have been published. This includes a lack of information on the compound's physiological and biochemical effects in a living organism.
Target Engagement and Molecular Mechanisms in Animal Tissues
There is no available research demonstrating that this compound engages with any specific molecular targets in animal tissues. The in vivo mechanism of action for this compound is currently undefined.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The structure-activity relationship (SAR) for derivatives of this compound provides critical insights into how chemical modifications influence biological effects. The core benzamide (B126) structure is a versatile scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and interact with a wide array of enzymes and receptors. ontosight.ai Investigations into analogs have revealed that the biological activity is highly sensitive to substitutions on both the benzoyl and the aminobenzamide portions of the molecule.
Studies on related 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity have shown that the nature and position of substituents on the anilino part of the molecule, as well as the size of these substituents, significantly affect both efficacy and cytotoxicity. researchgate.net For instance, replacing the piperazinyl substituent at position 2 of the anilino ring with a hydrogen atom or an amino group leads to a marked decrease in antiplasmodial activity. mdpi.com Specifically, the N-Boc-amino analog showed moderate activity (PfNF54 IC₅₀ = 1.902 µM) but was hampered by high cytotoxicity, resulting in poor selectivity. mdpi.com
Furthermore, the diaryl ether linkage, which is analogous to the benzoylamino bridge, plays a role in modulating activity. ontosight.airesearchgate.net In a series of 2-phenoxybenzamides, replacing a 4-fluorophenoxy group with a phenoxy or acetamidophenoxy group resulted in a discernible decrease in antiplasmodial activity, although the compounds maintained good efficacy and selectivity. mdpi.com The position of substituents is also critical; moving a key N-Boc piperazinyl substituent from the meta to the para position on the anilino ring increased antiplasmodial activity dramatically, yielding the most potent and selective compound in the tested series. mdpi.com
In a different context, studies on benzamide analogs as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) identified 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide as a lead compound. nih.govnih.gov This highlights the importance of the allyl group, present in the parent compound, for activity at these receptors. The subsequent synthesis and evaluation of twenty-six analogs provided a wealth of information correlating the chemical and structural properties of these molecules with their ability to inhibit nAChR activity. nih.govnih.gov
Quantitative Analysis of Structural Modifications and Their Impact on Biological Activity
Quantitative structure-activity relationship (QSAR) analyses provide a quantitative framework for understanding how specific structural changes impact the biological potency of this compound derivatives. By systematically altering substituents and measuring the corresponding changes in activity, researchers can build predictive models.
In the pursuit of antiplasmodial agents, a series of 2-phenoxybenzamide derivatives were synthesized and evaluated against the NF54 strain of P. falciparum (PfNF54) and for cytotoxicity against L-6 cells. The results, summarized in the table below, quantify the impact of substitutions on the anilino ring.
Table 1: Antiplasmodial Activity and Cytotoxicity of Selected 2-Phenoxybenzamide Derivatives Data sourced from a study on 2-phenoxybenzamides with antiplasmodial activity. mdpi.com
| Compound | R (Substitution on Anilino Ring) | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 12 | H | 21.28 | 202.5 | 9.516 |
| 13 | NH-Boc | 1.902 | 17.20 | 9.043 |
| 14 | NH₂ | 9.325 | 129.4 | 13.88 |
| 36 | 3-(N-Boc-piperazin-1-yl) | 3.297 | 124.0 | 37.58 |
| 37 | 4-(N-Boc-piperazin-1-yl) | 0.2690 | 124.0 | 461.0 |
The data clearly demonstrates that an unsubstituted anilino ring (Compound 12 ) or one with a simple amino group (Compound 14 ) results in low antiplasmodial activity. mdpi.com The introduction of a bulky N-Boc-piperazinyl group is crucial for potency. mdpi.com Moreover, the positional isomerism has a profound effect: the para-substituted analog (Compound 37 ) is over 12 times more potent than its meta-substituted counterpart (Compound 36 ). mdpi.com
In a separate line of research, 3D-QSAR studies involving comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were conducted on aryl benzamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). bohrium.com These computational models yielded high predictive power, with an optimal CoMSIA model showing a cross-validated correlation coefficient (Q²) of 0.70 and a predicted correlation coefficient (R²pre) of 0.87, confirming the robustness of the SAR data for this class of compounds. bohrium.com
Mapping Key Pharmacophoric Elements and Design Principles for Analogs
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzamide derivatives, these models serve as a blueprint for designing new, potentially more potent and selective analogs.
A pharmacophore model for benzamide analogs acting as negative allosteric modulators of nAChRs was developed. nih.gov This model proposes four key features: three hydrophobic regions (HYD1, HYD2, and HYD3) and one hydrogen bond acceptor (HBA1). nih.gov The benzamide core is a foundational element in this model, often participating in hydrogen bonding, while its planarity allows for favorable interactions with various biological targets. ontosight.ai The allyl group of this compound or the analogous allyloxy group in the lead compound from the nAChR study likely occupies one of the critical hydrophobic pockets defined by the pharmacophore. nih.gov
The design principles derived from SAR studies emphasize the importance of several structural regions:
The Benzamide Core: Acts as a central scaffold. The amide linkage is often crucial for establishing hydrogen bonds with the protein target.
The "Anilino" Moiety: The substitution pattern on this ring is a primary determinant of potency and selectivity. As seen in the antiplasmodial derivatives, bulky, hydrophobic groups like N-Boc-piperazine are highly favorable, and their position (para > meta) is critical. mdpi.com
The "Benzoyl" Moiety: Modifications here, such as the introduction of electron-withdrawing groups or different aryl systems (like the phenoxy group in antiplasmodial analogs), can fine-tune activity. ontosight.aimdpi.com
These principles guide the rational design of new compounds by indicating which positions on the scaffold are amenable to modification and what types of chemical groups are likely to enhance biological activity.
Investigation of Molecular Mechanisms of Action at the Protein Level
The biological effects of this compound and its derivatives are mediated by their direct interaction with specific protein targets. Studies have identified several receptors and enzymes that are modulated by this class of compounds.
Benzamide analogs have been identified as a novel class of negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov The lead compound in one study, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, inhibits the activity of human α4β2 nAChRs with approximately five-fold greater preference than for hα3β4 nAChRs. nih.govnih.gov This indicates that the compound does not compete with the endogenous neurotransmitter, acetylcholine, at its binding site, but rather binds to a different, allosteric site on the receptor protein, thereby modulating its function. nih.gov
In another therapeutic area, a series of benzamide derivatives were developed as potential antipsychotics with potent and balanced activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Compound 4k from this series (5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide) was found to be a potent antagonist at these key central nervous system receptors, which are implicated in the pathophysiology of schizophrenia. nih.gov
Furthermore, research into aryl benzamide derivatives as NAMs of the metabotropic glutamate receptor subtype 5 (mGluR5) has elucidated a specific binding mode. bohrium.com Molecular docking and dynamics simulations revealed that these molecules bind within a site composed of amino acid residues such as Pro655, Tyr659, Trp945, and Phe948. The stability of the ligand-protein complex is maintained through hydrogen bonds, π–π stacking interactions (notably with Trp945), and various hydrophobic contacts. bohrium.com
Finally, a distinct mechanism was identified for 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, which are structurally very similar to the title compound. These molecules were found to act as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA. nih.gov By inhibiting miR-21 expression, the lead compound from this series was shown to up-regulate the expression of its target protein, Programmed Cell Death 4 (PDCD4), ultimately leading to apoptosis and reduced proliferation in cancer cell lines. nih.gov
Emerging Applications and Material Science Prospects of N Allyl 2 Benzoylamino Benzamide
N-allyl-2-(benzoylamino)benzamide as a Ligand in Coordination Chemistry
The presence of multiple heteroatoms (oxygen and nitrogen) in the 2-(benzoylamino)benzamide backbone suggests its capability to act as a chelating ligand for various metal ions. The amide groups offer potential binding sites, a feature commonly exploited in the design of metal complexes.
Synthesis and Characterization of Metal Complexes
While specific research on the synthesis of metal complexes using this compound as a ligand is not extensively documented, the coordination chemistry of similar benzamide-based ligands provides significant insights. Amide moieties possess two primary potential binding sites: the carbonyl oxygen and the amide nitrogen. asianpubs.org Coordination typically occurs at the amide oxygen in neutral amide groups, but upon deprotonation, binding can shift to the amide nitrogen. asianpubs.org
Studies on related benzamide (B126) derivatives have demonstrated their versatility as ligands. For instance, N-(pyrrolidinobenzyl)benzamide has been shown to act as a bidentate ligand in complexes with Co(II), Ni(II), Cu(II), and Zn(II), resulting in square planar geometries. asianpubs.org Similarly, complexes of 2,2′-dithiobisbenzamide (DTBA) have been synthesized, with spectroscopic data indicating that the ligand coordinates with metal ions through the amide nitrogen atom. researchgate.netresearchgate.net
In a more complex scenario, N-(benzothiazol-2-yl)benzamide has been shown to exhibit multiple coordination modes with palladium(II). nih.gov It can act as a neutral bidentate ligand, binding through endocyclic nitrogen and exocyclic oxygen. nih.gov It can also function as a negatively charged bidentate ligand (after deprotonation) or even as a monodentate ligand. nih.gov These examples suggest that this compound could coordinate to metal centers in several ways, potentially through the two carbonyl oxygen atoms or through a combination of an oxygen and a deprotonated nitrogen atom, forming stable chelate rings. The specific coordination mode would likely depend on the metal ion, the reaction conditions, and the presence of other ancillary ligands.
Table 1: Coordination Behavior of Related Benzamide-Based Ligands
| Ligand Name | Metal Ion(s) | Observed Coordination Mode | Reference(s) |
| N-(pyrrolidinobenzyl)benzamide | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate, forming square planar complexes. | asianpubs.org |
| 2,2′-dithiobisbenzamide (DTBA) | Ru(III), Pd(II) | Coordination through the amide nitrogen atom. | researchgate.netresearchgate.net |
| N-(benzothiazol-2-yl)benzamide | Pd(II) | Neutral bidentate, negatively charged bidentate, and monodentate modes observed. | nih.gov |
Exploration in Metal-Organic Framework (MOF) Design (if applicable)
Currently, there is no specific literature detailing the use of this compound in the design of Metal-Organic Frameworks (MOFs). However, the structure of the molecule presents intriguing possibilities for this field. MOFs are constructed from metal ions or clusters linked by organic ligands. mdpi.com The dicarboxylate functionality of the parent 2-(benzoylamino)benzoic acid structure could serve as a linker to form the framework, while the allyl group would be available for post-synthetic modification (PSM). nih.gov
PSM is a key strategy for introducing new functionalities into existing MOFs. nih.govgoogle.com The pendant allyl group in a hypothetical MOF built from an this compound derivative would be a prime target for such modifications. The double bond of the allyl group can undergo a variety of chemical reactions, such as thiol-ene "click" chemistry, which would allow for the covalent attachment of other functional molecules to the MOF's pores. nih.gov This could be used to tune the MOF's properties for specific applications, such as enhancing its selectivity for gas sorption or introducing catalytic sites. nih.gov While this remains a hypothetical application, the principles of MOF chemistry support its feasibility. mdpi.comgoogle.com
Catalytic Applications of this compound-Metal Complexes
Metal complexes derived from benzamide-type ligands have shown promise in catalysis. researchgate.net A notable example is the use of ruthenium and palladium complexes of 2,2′-dithiobisbenzamide (DTBA) as catalysts for the oxidation of alcohols. researchgate.netresearchgate.net In one study, ruthenium complexes of DTBA were found to effectively catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde, with one specific complex demonstrating superior performance compared to the free ligand. researchgate.net This enhancement in catalytic activity is a common feature of metal-ligand complexes, where the metal center facilitates redox processes that are inaccessible to the ligand alone. virginia.edu
Given these findings, it is plausible that metal complexes of this compound could also exhibit catalytic activity. The specific nature of the benzamide backbone could influence the electronic environment of a coordinated metal center, potentially making it suitable for various catalytic transformations. nih.govrsc.org The allyl group itself could either remain as a spectator functionality or participate in certain catalytic cycles, further broadening the potential applications of these complexes.
This compound in Polymer Chemistry and Functional Materials
The dual functionality of this compound—a rigid, potentially photoactive benzamide core and a polymerizable allyl group—makes it an interesting candidate for the development of functional polymers and materials.
Incorporation into Polymer Architectures
The allyl group (-CH₂-CH=CH₂) provides a direct route for incorporating this compound into polymer structures. Allyl-functionalized monomers can be polymerized through various mechanisms, including free-radical polymerization. nih.gov This allows for the synthesis of homopolymers of this compound or its copolymerization with other vinylic monomers. nih.govresearchgate.net Copolymerization would allow for the precise tuning of the resulting material's properties by varying the ratio of the comonomers.
Furthermore, the allyl group can be used to graft the molecule onto existing polymer backbones, creating functional materials with tailored surface properties. Polymers containing allyl groups are valuable because the double bond can serve as a handle for post-polymerization modification, similar to its potential role in MOF chemistry. nih.gov This could be used to attach biomolecules, drugs, or other functional units, making it a versatile platform for creating advanced materials. nih.gov
Investigation of Optoelectronic or Sensing Properties of Derived Materials
While direct experimental data on the optoelectronic or sensing properties of materials derived from this compound are scarce, the chemistry of related compounds offers predictive insights. The aromatic rings and amide linkages within the molecule's core are structural motifs found in many fluorescent and electroactive compounds.
A computational study on the related compound 2-(N-allylsulfamoyl)-N-propylbenzamide, which also contains a benzamide structure, included density functional theory (DFT) calculations to determine the HOMO-LUMO energy gap. mdpi.com This energy gap is a critical parameter for predicting a material's potential optoelectronic properties, such as its light absorption and emission characteristics. mdpi.com Similar theoretical and experimental studies on polymers incorporating the this compound moiety could reveal their potential for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Additionally, the benzamide and sulfonamide functional groups are known to participate in hydrogen bonding and can act as binding sites for various analytes. acs.org This suggests that materials incorporating this compound could be developed as chemical sensors. The binding of a target molecule could induce a change in the material's fluorescence or other optical properties, providing a detectable signal.
Host-Guest Interactions and Supramolecular Assemblies
The molecular architecture of this compound, featuring multiple hydrogen bond donor and acceptor sites, positions it as a compelling candidate for the formation of intricate host-guest complexes and extended supramolecular assemblies. The interplay of the benzoyl and allyl-substituted benzamide moieties provides a framework for directional and specific non-covalent interactions, which are fundamental to the fields of supramolecular chemistry and materials science. While specific experimental studies on the host-guest chemistry of this compound are not extensively documented in publicly available literature, a robust understanding of its potential can be extrapolated from the well-studied behavior of analogous benzamide derivatives.
At the core of its supramolecular potential are the amide functional groups, which are quintessential building blocks in crystal engineering due to their ability to form strong and directional N-H···O hydrogen bonds. These interactions can lead to the self-assembly of molecules into predictable one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. In the case of this compound, both the primary and secondary amide groups can participate in such interactions, offering a variety of possible hydrogen-bonding synthons.
Detailed research into structurally related compounds provides significant insight into the likely interactive behavior of this compound. For instance, studies on the crystal structure of 2-(N-allylsulfamoyl)-N-propylbenzamide reveal the critical role of both intramolecular and intermolecular hydrogen bonds in dictating the solid-state arrangement. mdpi.comresearchgate.net An intramolecular N-H···O hydrogen bond is observed to stabilize the molecular conformation, a feature highly probable in this compound as well, where the ortho-substituted benzoyl group can create a favorable geometry for such an interaction.
Furthermore, the intermolecular interactions observed in analogues, such as N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions, are instrumental in the formation of layered structures. mdpi.comresearchgate.net For this compound, similar interactions are anticipated to drive the assembly of molecules. The benzoyl and phenyl rings, being electron-rich, are also potential sites for π-π stacking interactions, which would further stabilize the resulting supramolecular architectures. The allyl group, while primarily introduced for polymerization capabilities, can also participate in weaker C-H···π interactions and influence the steric packing of the molecules.
The potential for this compound to act as a host molecule for various guests is significant. The cleft created by the two amide linkages could serve as a recognition site for anions or neutral molecules that can accept hydrogen bonds. The binding of guests would likely be driven by the formation of multiple hydrogen bonds between the guest species and the amide N-H and C=O groups of the host. The specificity of this binding would be dictated by the geometric and electronic complementarity between the host's binding pocket and the guest molecule.
While quantitative binding data for this compound is not available, the principles of host-guest chemistry suggest that it could form complexes with anions such as halides or oxoanions, or with neutral molecules like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which are strong hydrogen bond acceptors. The formation of such complexes could be detected and characterized by techniques such as ¹H NMR titration, UV-Vis spectroscopy, and single-crystal X-ray diffraction.
The following table summarizes the potential non-covalent interactions that this compound could engage in to form supramolecular assemblies, based on the analysis of its functional groups and comparison with structurally related compounds.
| Interaction Type | Donor Group | Acceptor Group/Species | Potential Supramolecular Motif |
| Intramolecular H-Bond | Amide N-H | Carbonyl C=O | Conformation stabilization |
| Intermolecular H-Bond | Amide N-H | Carbonyl C=O | Chains, sheets, 3D networks |
| Intermolecular H-Bond | Amide N-H | Guest Anion/Molecule | Host-guest complex |
| C-H···O Interaction | Aromatic/Allyl C-H | Carbonyl C=O | Packing stabilization |
| C-H···π Interaction | Allyl C-H | Phenyl/Benzoyl Ring | Layered structures |
| π-π Stacking | Phenyl/Benzoyl Ring | Phenyl/Benzoyl Ring | Columnar or layered assemblies |
The ability to form these diverse and directional interactions underscores the potential of this compound in the rational design of new materials. By understanding and controlling the supramolecular assembly, it may be possible to engineer materials with tailored properties, such as specific porosity for selective guest uptake, or defined solid-state structures that influence bulk properties like solubility and thermal stability. Future research involving detailed crystallographic and spectroscopic analysis of this compound and its complexes will be crucial to fully unlock its potential in material science.
Future Research Directions and Unexplored Avenues for N Allyl 2 Benzoylamino Benzamide
Development of Novel and Sustainable Synthetic Methodologies for N-allyl-2-(benzoylamino)benzamide Analogs
The synthesis of this compound and its analogs is an area ripe for innovation, with a particular emphasis on developing environmentally benign and efficient methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should pivot towards greener and more sustainable synthetic protocols.
One promising avenue is the adoption of solvent-free reaction conditions . The use of enol esters, for example, has been shown to be an ecocompatible pathway for the N-benzoylation of amines, proceeding without the need for solvents or activation agents. Current time information in New York, NY, US.researchgate.net This approach, which can be extended to various primary amines, could be adapted for the synthesis of this compound analogs, significantly reducing the environmental footprint of the synthetic process.
Another key area for development is the use of heterogeneous catalysts . Catalysts like diatomite earth functionalized with ionic liquids have demonstrated high efficiency in the direct condensation of benzoic acids and amines under ultrasonic irradiation. sci-hub.se Such solid-supported catalysts offer the advantages of easy recovery and reusability, contributing to a more sustainable and cost-effective synthesis. acs.org The exploration of novel catalytic systems, such as those based on cobalt nanoparticles for N-alkylation, could also provide efficient routes to a diverse range of N-substituted benzamide (B126) derivatives. nih.gov
Furthermore, the development of one-pot, multi-component reactions represents a significant step forward in synthetic efficiency. Tandem reactions, such as the one-pot synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide under sonication, showcase the potential for creating complex molecules in a single step, minimizing purification processes and resource consumption. sigmaaldrich.com Investigating similar strategies for the synthesis of this compound analogs could streamline their production.
The table below summarizes potential sustainable synthetic methodologies and their advantages for creating analogs of this compound.
| Methodology | Key Features | Potential Advantages for Analog Synthesis |
| Solvent-Free Synthesis | Reactions conducted without a solvent, often using neat reactants or a reactant as the solvent. | Reduced solvent waste, lower environmental impact, simplified workup procedures. Current time information in New York, NY, US.researchgate.net |
| Heterogeneous Catalysis | Use of solid catalysts that are in a different phase from the reactants. | Easy catalyst separation and recycling, potential for continuous flow processes, improved product purity. sci-hub.seacs.org |
| Ultrasonic Irradiation | Application of ultrasound to promote chemical reactions. | Increased reaction rates, shorter reaction times, milder reaction conditions. sci-hub.se |
| One-Pot, Multi-Component Reactions | Combining multiple reaction steps in a single reaction vessel. | Improved efficiency, reduced waste, time and resource savings. sigmaaldrich.com |
| Biocatalysis | Utilization of enzymes or whole organisms to catalyze reactions. | High selectivity, mild reaction conditions, environmentally friendly. |
By focusing on these green and innovative synthetic approaches, researchers can not only efficiently generate a diverse library of this compound analogs for further study but also contribute to the broader goal of sustainable chemical manufacturing.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions
To accelerate the discovery and optimization of this compound analogs, advanced computational modeling will be an indispensable tool. These in silico methods can provide profound insights into the molecule's structure, reactivity, and potential biological interactions, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and screening.
Density Functional Theory (DFT) calculations can be employed to determine the electronic structure and predict the reactivity of this compound and its derivatives. researchgate.netmdpi.com By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity descriptors, researchers can gain a fundamental understanding of the molecule's chemical behavior. acs.orgacs.org These calculations can help in identifying the most stable conformations and predicting sites susceptible to electrophilic or nucleophilic attack, which is crucial for designing new synthetic routes and understanding potential metabolic pathways.
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its analogs in complex biological environments. Current time information in New York, NY, US.wikipedia.org By simulating the movement of the molecule and its interactions with biological macromolecules, such as proteins or nucleic acids, over time, MD can provide detailed information about binding modes, conformational changes upon binding, and the stability of the resulting complexes. nih.govwikipedia.org This information is invaluable for predicting the mechanism of action and for designing molecules with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of this compound analogs with their biological activities. researchgate.netnih.govontosight.aimdpi.comresearchgate.net By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that are critical for a particular biological effect. These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com
The following table outlines key computational methods and their potential applications in the study of this compound.
| Computational Method | Key Applications | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure calculation, reactivity prediction, conformational analysis. | Stable conformers, HOMO-LUMO gap, electrostatic potential, reactive sites. researchgate.netmdpi.comacs.org |
| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions in a biological environment. | Binding modes, protein-ligand complex stability, conformational changes. Current time information in New York, NY, US.wikipedia.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for biological activity, identification of key structural features. researchgate.netnih.govontosight.aimdpi.comresearchgate.netmdpi.com |
| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | Preferred binding poses, estimation of binding affinity. |
The integration of these advanced computational techniques will be instrumental in unlocking the full potential of this compound, enabling a more rational and efficient approach to drug discovery and materials science.
Discovery of Unconventional Biological Targets and Modes of Action for this compound
While the benzamide scaffold is present in many established drugs, there is a vast and underexplored landscape of unconventional biological targets that could be modulated by this compound and its analogs. Future research should venture beyond traditional targets to uncover novel mechanisms of action and therapeutic applications.
A significant area of opportunity lies in the modulation of G-protein coupled receptors (GPCRs) and ion channels in a non-classical manner. For instance, benzamide derivatives have been identified as antagonists for the histamine (B1213489) H3 receptor and the smoothened receptor in the Hedgehog signaling pathway. Current time information in New York, NY, US.mdpi.com Furthermore, some benzamides act as negative allosteric modulators of neuronal nicotinic receptors and positive allosteric modulators of the β2-adrenoceptor. nih.govwikipedia.org The unique structure of this compound, with its potential for varied substitutions, makes it an attractive candidate for screening against a wide array of orphan GPCRs and for identifying novel allosteric modulators.
Another exciting frontier is the targeting of protein-protein interactions (PPIs) . nih.gov PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. researchgate.net Developing small molecules that can inhibit or stabilize specific PPIs is a major challenge in drug discovery. acs.orgmdpi.com The extended and conformationally adaptable structure of this compound analogs could allow them to bind to the often large and shallow surfaces of PPI interfaces. sigmaaldrich.com Screening libraries of these compounds against key PPIs involved in cancer, neurodegenerative diseases, or infectious diseases could lead to the discovery of first-in-class therapeutics.
Furthermore, the exploration of epigenetic targets beyond the well-known histone deacetylases (HDACs) could yield novel therapeutic agents. acs.org While some benzamides are known HDAC inhibitors, the this compound scaffold could be tailored to interact with other epigenetic modulators, such as methyltransferases or bromodomain-containing proteins, offering new avenues for cancer therapy and the treatment of other genetic diseases.
The table below highlights potential unconventional biological targets for this compound analogs.
| Unconventional Target Class | Specific Examples | Potential Therapeutic Areas |
| Allosteric Sites on GPCRs and Ion Channels | Histamine H3 Receptor, Smoothened Receptor, β2-Adrenoceptor, Nicotinic Acetylcholine (B1216132) Receptors. Current time information in New York, NY, US.nih.govmdpi.comwikipedia.org | Neurological disorders, cancer, metabolic diseases. |
| Protein-Protein Interactions (PPIs) | p53-MDM2, Bcl-2 family interactions. sigmaaldrich.comnih.gov | Cancer, autoimmune diseases, neurodegeneration. |
| Novel Epigenetic Modulators | Histone methyltransferases, bromodomains. | Cancer, inflammatory diseases, genetic disorders. |
| Enzymes in Novel Pathways | IMP dehydrogenase. researchgate.net | Cancer, viral infections. |
| Tubulin Polymerization | Colchicine binding site. wikipedia.org | Cancer. |
By systematically exploring these unconventional biological targets, researchers can potentially uncover unprecedented therapeutic applications for this compound and its derivatives, addressing unmet medical needs.
Exploration of this compound for Non-Therapeutic Functional Materials and Technologies
Beyond its potential in the life sciences, the structural characteristics of this compound suggest its utility in the development of novel functional materials and technologies. The interplay between the flexible allyl group and the rigid, hydrogen-bonding capable benzoylamino benzamide core could be harnessed to create materials with unique properties.
A key area of exploration is in the field of polymer science . The benzamide linkage is a fundamental component of high-performance aromatic polyamides, such as Kevlar®, which exhibit exceptional thermal stability and mechanical strength due to strong intermolecular hydrogen bonding and aromatic stacking interactions. wikipedia.org The introduction of the N-allyl group into a polyamide backbone derived from this compound could offer a route to creating cross-linkable or functionalizable high-performance polymers. These materials could find applications in advanced composites, flame-retardant fabrics, and specialty coatings. mdpi.com
Furthermore, the electronic properties of benzamide derivatives make them interesting candidates for applications in organic electronics . The ability to tune the electronic properties of benzamides through substitution suggests that analogs of this compound could be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. sci-hub.se This could enable their use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The dielectric properties of benzamide derivatives can also be modulated, which is relevant for their use in electronic components like capacitors. researchgate.net
The presence of the allyl group also opens up possibilities for creating functional surfaces and hydrogels . The allyl group can participate in various chemical reactions, such as thiol-ene chemistry or polymerization, allowing for the grafting of this compound derivatives onto surfaces to modify their properties, such as wettability or biocompatibility. In the form of hydrogels, these materials could have applications in areas like controlled release or as scaffolds for tissue engineering.
The table below outlines potential non-therapeutic applications for this compound and its derivatives.
| Application Area | Key Structural Features | Potential Functionality |
| High-Performance Polymers | Rigid benzamide backbone, hydrogen bonding capability. | Enhanced thermal stability, mechanical strength, flame retardancy. mdpi.comwikipedia.org |
| Organic Electronics | Tunable electronic properties (HOMO/LUMO levels). | Components in OLEDs, OFETs, OPVs. sci-hub.se |
| Functional Surfaces | Reactive N-allyl group for surface grafting. | Modified wettability, biocompatibility, anti-fouling properties. |
| Hydrogels | Cross-linking potential of the N-allyl group. | Controlled drug delivery, tissue engineering scaffolds. |
| Crystal Engineering | Directional hydrogen bonding and aromatic interactions. | Control of solid-state packing and material properties. acs.org |
The exploration of this compound in the realm of materials science and technology is a promising avenue for future research, with the potential to lead to the development of novel materials with tailored functionalities.
Q & A
What are the optimal synthetic routes for N-allyl-2-(benzoylamino)benzamide, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound can be achieved through multi-step protocols involving palladium-catalyzed hydrogenation (e.g., Pd/C under H₂ in MeOH) and coupling reactions with acyl chlorides in dichloromethane/pyridine . Microwave-assisted synthesis (e.g., 400 MHz NMR-monitored reactions) significantly improves yield and reduces reaction time compared to conventional heating . Optimization strategies include adjusting catalyst loading (e.g., 15 mol% Pd/C), solvent polarity (e.g., DMF for solubility), and temperature control (room temp vs. reflux) to minimize side products .
What spectroscopic techniques are recommended for characterizing this compound and its intermediates?
Basic Research Focus
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz) in deuterated solvents to confirm allyl and benzamide substituents .
- FTIR : KBr pellet analysis for amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- TLC : Rf value monitoring using silica gel plates (e.g., ethyl acetate/hexane eluent) for purity assessment .
How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
Advanced Research Focus
SAR studies should systematically modify substituents on the benzamide core (e.g., halogenation, alkylation) and assess impacts on bioactivity. For example:
- logD/pKa Analysis : Correlate experimental logD₇.₄ and pKa values (via HPLC or potentiometry) with membrane permeability and target binding .
- Toxicity Profiling : Compare LD₉₅ values of analogs (e.g., N-ethyl vs. N-butyl derivatives) to establish substituent-dependent toxicity trends .
- Functional Group Mapping : Introduce electron-withdrawing groups (e.g., Cl) to enhance electrophilic interactions in anticancer assays .
What methodological approaches resolve contradictions in biological activity data across this compound analogs?
Advanced Research Focus
Contradictions may arise from assay variability or pharmacokinetic factors. Strategies include:
- Dose-Response Repetition : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to rule out cell-specific effects .
- Metabolic Stability Testing : Use microsomal assays to identify rapid degradation of active compounds, which may explain inconsistent in vivo results .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to decouple substituent effects from experimental noise .
How can computational docking studies inform the design of this compound derivatives for targeted therapies?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin. Key steps:
- Binding Pocket Analysis : Identify critical residues (e.g., Lys721 in EGFR) for hydrogen bonding with the benzamide carbonyl .
- Scaffold Optimization : Introduce allyl groups to enhance hydrophobic interactions with receptor pockets, as seen in sulfonamide-based anticancer agents .
- Free Energy Calculations : Use MM-GBSA to rank derivatives by ΔG binding, prioritizing candidates for synthesis .
What strategies improve the fluorescence properties of this compound in polymeric conjugates for sensing?
Advanced Research Focus
Fluorescence enhancement in polymers (e.g., polyacrylate conjugates) involves:
- Monomer Design : Incorporate electron-rich substituents (e.g., xanthene) to redshift emission wavelengths .
- Detection Limit Optimization : Achieve sub-mg/dm³ sensitivity by tuning polymer backbone rigidity to reduce quenching .
- Linearity Validation : Use Stern-Volmer plots to confirm dose-dependent fluorescence intensity in inhibitor detection .
How do crystallographic studies contribute to understanding the molecular conformation and stability of this compound?
Advanced Research Focus
Single-crystal X-ray diffraction reveals:
- Torsional Angles : Allyl group orientation relative to the benzamide plane, influencing π-π stacking in solid state .
- Hydrogen Bond Networks : Intermolecular N-H···O bonds that stabilize crystal packing and solubility .
- Theoretical Validation : Compare experimental data with DFT-optimized geometries to assess conformational energy minima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
